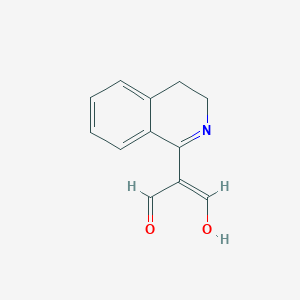
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- typically involves the use of the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. In this reaction, a phenylethanol derivative is reacted with a nitrile in the presence of a Lewis acid, such as trifluoromethanesulfonic anhydride (Tf2O), to form the desired isoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored as a method to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Mechanism of Action
The mechanism of action of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to disrupt the biological membrane systems of certain pathogens, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
- (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- Chrysogeside D
Uniqueness
Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(Z)-2-(3,4-dihydroisoquinolin-1-yl)-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C12H11NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,7-8,14H,5-6H2/b10-7+ |
InChI Key |
UAJSARPDUFJUQS-JXMROGBWSA-N |
Isomeric SMILES |
C1CN=C(C2=CC=CC=C21)/C(=C/O)/C=O |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C(=CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















